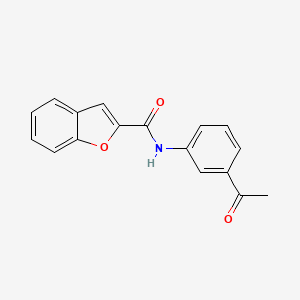

2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

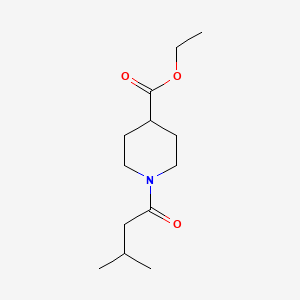

2-(4-Bromophenyl)-N-(2-methoxybenzyl)acetamide is a compound that features both bromophenyl and methoxybenzyl groups attached to an acetamide moiety. The presence of these functional groups suggests potential for various chemical reactions and applications in synthetic chemistry, particularly in the development of pharmaceuticals or organic materials due to the versatility of the acetamide group.

Synthesis Analysis

The synthesis of compounds similar to 2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide typically involves multi-step organic reactions. For instance, Sakai et al. (2022) reported the synthesis of N-acetylcarbamate derivatives using potassium salts, highlighting a method that might be adaptable for synthesizing related acetamide compounds by reacting alkyl halides and sulfonates with carbamate salts to afford substituted products (Sakai et al., 2022).

Molecular Structure Analysis

The molecular structure of related acetamide compounds demonstrates various degrees of dihedral angles between aromatic rings and the acetamide unit, suggesting the potential impact of substituents on the compound's geometry. For example, Zhu-Ping Xiao et al. (2009) described the crystal structure of a related compound, highlighting the significance of intermolecular interactions such as hydrogen bonds and C—H⋯π contacts in determining the compound's structural arrangement (Zhu-Ping Xiao et al., 2009).

Chemical Reactions and Properties

The chemical reactions of acetamide derivatives are influenced by their functional groups. Vavasori et al. (2023) discussed the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide, demonstrating the impact of catalytic conditions and solvent choice on product selectivity (Vavasori et al., 2023).

Wissenschaftliche Forschungsanwendungen

Synthetic Utility in Pharmaceutical Compounds

The acetamide moiety, a core component in the structure of 2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide, is a prevalent functional group in numerous natural and pharmaceutical products. Research demonstrates the development of new reagents like p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt, showcasing their utility in synthesizing N-alkylacetamides. These compounds serve as versatile equivalents for N-acetamide and protected nitrogen nucleophiles, facilitating the creation of a wide range of pharmaceuticals through efficient synthetic routes (Sakai et al., 2022).

Antioxidant Properties from Marine Sources

Research into marine red algae Rhodomela confervoides has led to the discovery of nitrogen-containing bromophenols, some of which share structural similarities with 2-(4-bromophenyl)-N-(2-methoxybenzyl)acetamide. These compounds exhibit potent scavenging activity against radicals, indicating their potential application in food and pharmaceutical industries as natural antioxidants. The study highlights the importance of such bromophenols in developing antioxidant-rich natural products (Li et al., 2012).

Role in Peptide Synthesis

The molecule has relevance in peptide synthesis research as well. Studies on the esters of L-asparagine and L-glutamine demonstrate the importance of acetamide derivatives in the synthesis of peptides under mild conditions. This research contributes to the development of methodologies for producing peptides, which are crucial in pharmaceutical applications (Stewart, 1967).

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-20-15-5-3-2-4-13(15)11-18-16(19)10-12-6-8-14(17)9-7-12/h2-9H,10-11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJOFDLIHZTWAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-phenoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5568772.png)

![ethyl 5-acetyl-4-methyl-2-[(phenoxycarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5568783.png)

![1-benzyl-4-(4-cyclohexyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5568796.png)

![2-benzyl-N-methyl-N-[2-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568802.png)

![9-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5568813.png)

![7-(2,5-dimethoxyphenyl)-4-[4-(methylthio)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5568820.png)